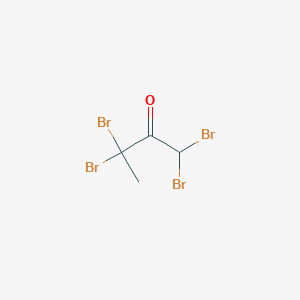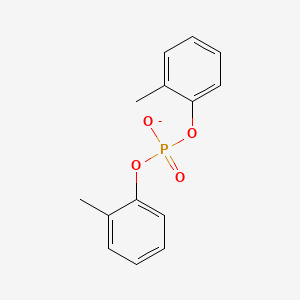
Bis(2-methylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl) phosphate: is an organophosphorus compound with the molecular formula C14H15O4P . It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-methylphenol (o-cresol) in the presence of a base. The reaction proceeds as follows:
- A base, such as triethylamine , is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
- After the reaction is complete, the product is purified by distillation or recrystallization.
Phosphorus oxychloride: is added to a solution of in an organic solvent such as toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-methylphenyl) phosphate can undergo oxidation reactions to form corresponding phosphates and phosphoric acids.
Reduction: It can be reduced to form phosphines and other lower oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphines.
Substitution: Various substituted phosphates.
Applications De Recherche Scientifique
Chemistry: Bis(2-methylphenyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a model compound for understanding phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer in polymer production.
Mécanisme D'action
The mechanism by which bis(2-methylphenyl) phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The 2-methylphenyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison:
- Bis(2-methylphenyl) hydrogen phosphate has one hydrogen atom replaced by a 2-methylphenyl group, making it less hydrophobic compared to bis(2-methylphenyl) phosphate.
- Bis(2-methylphenyl)(phenyl)phosphine contains a phosphine group instead of a phosphate, which alters its reactivity and applications.
- Bis(2,4-di-tert-butylphenyl) phosphate has bulkier substituents, affecting its steric properties and making it more suitable for specific industrial applications.
This compound stands out due to its balanced hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14O4P- |
|---|---|
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/p-1 |
Clé InChI |
OHRCKPRYDGSBRN-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1OP(=O)([O-])OC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


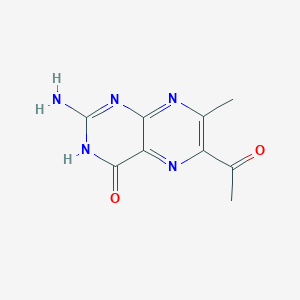




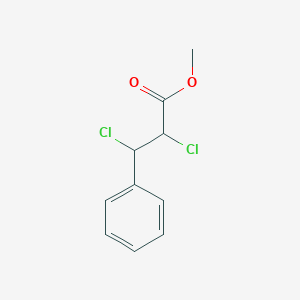
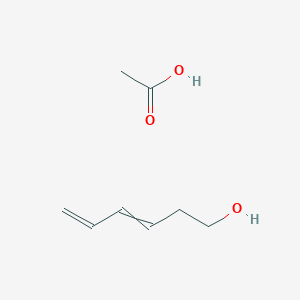


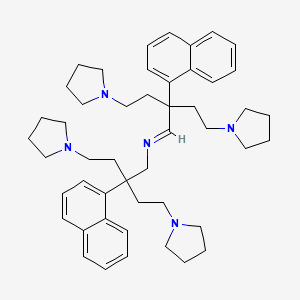
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
